
4-Cyclopropylaniline
Overview
Description
4-Cyclopropylaniline is an organic compound with the molecular formula C9H11N. It is characterized by the presence of a cyclopropyl group attached to the para position of an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclopropylaniline can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with a suitable aryl halide under palladium-catalyzed conditions. For example, the reaction of cyclopropylamine with 4-bromoaniline in the presence of a palladium catalyst and a base such as sodium tert-pentoxide in toluene at elevated temperatures can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-substituted aniline derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclopropyl-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the specific reaction.
Scientific Research Applications
4-Cyclopropylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 4-Chloro-N-cyclopropylaniline
- 3,5-Dimethyl-N-cyclopropylaniline
- N-cyclopropylaniline derivatives
Comparison: 4-Cyclopropylaniline is unique due to the presence of the cyclopropyl group at the para position, which imparts distinct steric and electronic properties.
Biological Activity
4-Cyclopropylaniline is an organic compound characterized by the presence of a cyclopropyl group attached to the aniline structure. This unique configuration imparts distinct chemical properties and biological activities that are of significant interest in pharmaceutical and biochemical research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H11N
- Molecular Weight : 135.19 g/mol
- Structure : The compound consists of a cyclopropyl group attached to the para position of an aniline ring.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. The following table summarizes some key findings regarding its biological properties:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways. For instance, it has been shown to inhibit enzymes involved in drug metabolism, which may enhance the efficacy of certain chemotherapeutics by preventing their degradation .
- Cell Signaling Modulation : this compound affects cell signaling pathways that regulate cell growth and apoptosis. It can activate or inhibit pathways such as the MAPK/ERK pathway, which is crucial in cancer progression .
- Structural Rigidity : The cyclopropyl group contributes to the conformational rigidity of the molecule, potentially enhancing its binding affinity to biological targets compared to more flexible analogs .
Case Studies
-
Antimicrobial Activity :
A study investigated the antimicrobial properties of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent . -
Anticancer Properties :
In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death due to apoptosis . Further mechanistic studies suggested that this compound activates caspase pathways leading to programmed cell death. -
Enzyme Inhibition Studies :
Research on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This property could be leveraged to enhance the pharmacokinetics of co-administered drugs by preventing their metabolic clearance .
Future Directions
The promising biological activities exhibited by this compound warrant further investigation into its therapeutic applications. Future research could focus on:
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound.
- Structural Modifications : Exploring analogs and derivatives to optimize biological activity and reduce potential toxicity.
- Combination Therapies : Investigating synergistic effects when combined with existing treatments for infections or cancers.
Q & A
Q. What are the standard synthetic routes for 4-cyclopropylaniline?
Basic Research Focus
The synthesis of this compound typically involves cyclopropylation of aniline derivatives. A common method involves reacting 4-methylaniline with cyclopropyl bromide in the presence of a base (e.g., potassium carbonate) under reflux in toluene . Advanced protocols utilize Cu(II)-mediated amination, where cyclopropylbenzene reacts with Cu(OTf)₂, CsOH·H₂O, and 1,10-phenanthroline in hexafluoroisopropanol (HFIP) to yield this compound and its isomers (e.g., 2-cyclopropylaniline) with a combined yield of 65% . Researchers should optimize reaction time, solvent polarity, and catalyst loading to minimize byproducts.
Q. How should researchers characterize the purity and structure of this compound?
Basic Research Focus
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify cyclopropyl proton environments (δ ~0.5–1.5 ppm) and aromatic ring substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 133.19 (C₉H₁₁N) .
- Thin-Layer Chromatography (TLC) : Use 20% EtOAc/hexanes to monitor reaction progress (Rf ≈ 0.4 for this compound) .
Q. How does the cyclopropyl substituent influence the electronic properties and reactivity of this compound compared to other substituents?
Advanced Research Focus
The cyclopropyl group introduces steric strain and electron-withdrawing effects due to its sp²-hybridized ring, altering reactivity. Comparative studies show:
Compound | Substituent Position | Reactivity Profile |
---|---|---|
This compound | Para | Enhanced stability in electrophilic substitution |
2-Cyclopropylaniline | Ortho | Increased steric hindrance |
4-Fluoroaniline | Para | Higher electrophilicity |
This data suggests cyclopropyl groups reduce nucleophilicity compared to halogens but improve thermal stability . |
Q. What strategies are effective in optimizing reaction yields for Cu-mediated amination reactions involving this compound?
Advanced Research Focus
Key factors include:
- Catalyst System : Cu(OTf)₂ with 1,10-phenanthroline enhances regioselectivity .
- Solvent Choice : HFIP improves solubility of aromatic intermediates.
- Base Selection : CsOH·H₂O facilitates deprotonation without side reactions.
- Temperature Control : Room-temperature reactions minimize decomposition. Researchers should validate conditions via kinetic studies and DFT calculations to refine transition states.
Q. What are the recommended storage conditions to ensure the stability of this compound?
Basic Research Focus
Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to light, moisture, and strong acids/bases, which can degrade the cyclopropyl ring . Purity should be verified via HPLC before use in sensitive reactions.
Q. How can computational modeling be applied to predict the biological activity of this compound derivatives?
Advanced Research Focus
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capacity. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes in herbicide pathways. For example, 3-(4-cyclopropylphenyl)-1,1-dimethylurea, derived from this compound, showed herbicidal activity via inhibition of photosystem II .
Q. What analytical techniques are critical for detecting byproducts in the synthesis of this compound?
Basic Research Focus
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile byproducts like 2-cyclopropylaniline .
- High-Performance Liquid Chromatography (HPLC) : Resolves non-volatile impurities (e.g., oxidized quinones).
- Infrared (IR) Spectroscopy : Detects carbonyl byproducts from ring-opening reactions.
Q. What are the mechanistic considerations for the cyclopropylation step in synthesizing this compound?
Advanced Research Focus
Cyclopropylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The cyclopropyl bromide acts as an electrophile, while the amine group directs substitution to the para position. Copper catalysts stabilize transition states through π-complexation, reducing activation energy . Kinetic isotope effects (KIEs) and Hammett studies can further elucidate rate-determining steps.
Q. How does the substitution pattern on the aniline ring (e.g., 4-cyclopropyl vs. 2-cyclopropyl) affect the compound’s physical properties?
Basic Research Focus
- Solubility : Para-substituted derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to symmetry.
- Melting Point : Ortho-substituted analogs (e.g., 2-cyclopropylaniline) have lower melting points due to reduced crystallinity .
- Reactivity : Para-substitution favors electrophilic aromatic substitution, while ortho positions suffer steric hindrance .
Q. What in vitro assays are suitable for evaluating the herbicidal potential of this compound derivatives?
Advanced Research Focus
- Photosystem II Inhibition : Measure electron transport rates in chloroplast suspensions .
- Seed Germination Assays : Test phytotoxicity on model weeds (e.g., Arabidopsis thaliana).
- Enzyme Inhibition Studies : Target acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) using fluorometric assays.
Properties
IUPAC Name |
4-cyclopropylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDNWVNEZBDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482595 | |
Record name | 4-Cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-71-2 | |
Record name | 4-Cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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